H-Tyr-OEt.HCl

Enzymatic peptide synthesis Cryoenzymology Biocatalysis

Select H-Tyr-OEt.HCl with confidence—not all tyrosine derivatives perform equivalently. Unlike H-Tyr-OMe.HCl or Mal-Tyr-OEt, this ethyl ester hydrochloride demonstrates unique nucleophile specificity in α-chymotrypsin-catalyzed peptide synthesis, enabling efficient Tyr-Orn dipeptide formation at cryogenic temperatures where N-protected analogs fail. The hydrochloride salt provides ~800-fold greater aqueous solubility than free tyrosine, eliminating substrate precipitation artifacts in kinetic assays. Choose ≥99.5% chiral purity grade for GMP SPPS applications requiring stereochemical fidelity, or ≥98% for general use. Each lot is validated for coupling efficiency and enantiomeric integrity—request your CoA today.

Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
CAS No. 4089-07-0
Cat. No. B554930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-OEt.HCl
CAS4089-07-0
SynonymsL-Tyrosineethylesterhydrochloride; 4089-07-0; EthylL-tyrosinatehydrochloride; H-Tyr-OEt.HCl; (S)-ethyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride; UNII-FAP58DAZ1E; ethyl(2S)-2-amino-3-(4-hydroxyphenyl)propanoate,chloride; L-tyrosine,ethylesterhydrochloride; 34081-17-9; T.E.E.; ethyl(2S)-2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride; H-Tyr-OEtHCl; H-Tyr-OEt?HCl; PubChem10910; FAP58DAZ1E; AC1MC60D; KSC235O9J; SCHEMBL595119; T4879_SIGMA; CHEMBL2107700; 93890_FLUKA; CTK1D5794; BQULAXAVRFIAHN-PPHPATTJSA-N; MolPort-003-698-809; BB_NC-2244
Molecular FormulaC11H16ClNO3
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1
InChIKeyBQULAXAVRFIAHN-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Tyr-OEt.HCl (CAS 4089-07-0) Technical Baseline: L-Tyrosine Ethyl Ester Hydrochloride Physicochemical and Structural Overview


H-Tyr-OEt.HCl (CAS 4089-07-0, molecular formula C11H16ClNO3, molecular weight 245.70) is the hydrochloride salt of L-tyrosine ethyl ester, a protected amino acid derivative widely employed in peptide synthesis and enzymatic studies . The compound appears as a white to almost white crystalline powder with a melting point of approximately 166°C and optical rotation [α]20/D of -6.5° (C=2, H2O) [1]. The hydrochloride salt form enhances aqueous solubility compared to the free base, with an estimated water solubility of 368.5 g/L at 25°C . The ethyl ester protecting group at the C-terminus renders the carboxyl group unreactive, enabling selective N-terminal coupling strategies in both solution-phase and solid-phase peptide synthesis while preventing unwanted side reactions and racemization . Storage recommendations include refrigerated conditions (0-10°C) under inert gas due to air and heat sensitivity [1].

Why H-Tyr-OEt.HCl Cannot Be Interchanged with Free Tyrosine, Methyl Ester, or N-Acetylated Analogs in Critical Workflows


Generic substitution among tyrosine derivatives introduces quantifiable performance deviations across multiple critical parameters: solubility, enzymatic recognition, coupling efficiency, and hydrolytic stability. The ethyl ester moiety of H-Tyr-OEt.HCl confers distinct physicochemical properties compared to the methyl ester analog (H-Tyr-OMe.HCl), including differential solubility profiles and enzymatic substrate specificity [1]. In α-chymotrypsin-catalyzed peptide synthesis, H-Tyr-OEt.HCl demonstrates nucleophile specificity patterns that differ markedly from N-protected derivatives such as Mal-Tyr-OEt, with distinct amino acid acceptor hierarchies determining which dipeptides form and with what efficiency [2]. The hydrochloride salt form further provides enhanced stability and solubility compared to the free base, facilitating handling in complex reaction environments [1]. These multidimensional differences preclude casual interchangeability without systematic re-optimization of reaction conditions and validation of synthetic outcomes.

H-Tyr-OEt.HCl Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Differential Nucleophile Specificity in α-Chymotrypsin-Catalyzed Peptide Synthesis at -18°C: H-Tyr-OEt.HCl vs. N-Maleyl-Tyr-OEt

In α-chymotrypsin-catalyzed acyl transfer reactions conducted in frozen aqueous solutions at -18°C and pH 10.5 (pre-freezing), H-Tyr-OEt.HCl and Mal-Tyr-OEt exhibit fundamentally different hierarchies of amino acid nucleophile acceptance. The dipeptide formation efficiency ranking for H-Tyr-OEt.HCl follows Ser > Lys > Orn > Arg,Cit > Gln > Thr > Asn > Ala > Gly, whereas Mal-Tyr-OEt demonstrates Ser,Thr,Gln > Lys > Cit > Ala > Gly > Asn > Arg > Glu > Val > Orn > Asp. Notably, Orn ranks as the third most efficient nucleophile with H-Tyr-OEt.HCl but is among the poorest acceptors for Mal-Tyr-OEt, ranking near the bottom of the hierarchy [1].

Enzymatic peptide synthesis Cryoenzymology Biocatalysis

Enzymatic Coupling Efficiency: Bz-Tyr-OEt Achieves 90% Dipeptide Yield with D-Ala-NH2 in PPL-Catalyzed Synthesis

In porcine pancreatic lipase (PPL)-catalyzed dipeptide synthesis, Bz-L-Tyr-OEt (the N-benzoyl-protected derivative of H-Tyr-OEt.HCl) serves as an effective acyl donor, achieving peptide yields reaching 90% when coupled with H-D-Ala-NH2 in 3-methyl-3-pentanol containing 5% (v/v) buffer [1]. Among various lipases tested, PPL was the only enzyme capable of catalyzing this specific Bz-Tyr-D-Ala-NH2 synthesis reaction [1].

Lipase catalysis Dipeptide synthesis Biocatalytic efficiency

Chiral Purity Specification: H-Tyr-OEt.HCl at ≥99.5% Enables High-Fidelity Stereochemical Outcomes vs. Standard-Grade Tyr Esters

Commercial H-Tyr-OEt.HCl (CAS 4089-07-0) is available with chiral purity specifications reaching ≥99.5% by HPLC with chiral detection, as documented in supplier certificates of analysis . This high enantiomeric purity is critical for stereochemically sensitive applications, as even minor D-enantiomer contamination can propagate through peptide elongation steps, compromising the stereochemical integrity of the final peptide product.

Chiral purity Peptide synthesis Quality control

Solution Stability Profile: Defined 1-Month Solution Shelf Life at -20°C vs. Free Tyrosine

H-Tyr-OEt.HCl demonstrates defined solution stability parameters: when stored as a solution at -20°C, the compound maintains potency for 1 month, after which loss of potency may occur [1]. In lyophilized powder form at -20°C with desiccation, stability extends to 36 months [1]. In contrast, free L-tyrosine (H-Tyr-OH) exhibits markedly different solubility and stability characteristics; free tyrosine has extremely low aqueous solubility (approximately 0.45 g/L at 25°C) and is not typically characterized for long-term solution stability due to precipitation issues [2].

Solution stability Storage optimization Reagent handling

Kinetic Distinction: Nonhyperbolic (Negative Cooperativity) Hydrolysis Kinetics of Ac-Tyr-OEt at pH 7.8 vs. Ac-Trp-OEt

The α-chymotrypsin-catalyzed hydrolysis of Ac-Tyr-OEt (the N-acetyl derivative of H-Tyr-OEt.HCl) at pH 7.8 exhibits nonhyperbolic kinetics characterized by negative cooperativity, with a Hill coefficient of 0.48 for the high substrate concentration range [1]. In contrast, the reaction with Ac-Tyr-OEt at pH 7.0 and with Ac-Trp-OEt at both pH 7.0 and 7.8 follows hyperbolic (Michaelis-Menten) kinetics [1]. This kinetic divergence demonstrates that Tyr-OEt-derived substrates engage the enzyme through distinct mechanistic pathways that are both pH-dependent and amino acid-specific.

Enzyme kinetics α-Chymotrypsin Substrate specificity

H-Tyr-OEt.HCl (CAS 4089-07-0): Evidence-Backed Research and Industrial Application Scenarios


Enzymatic Peptide Synthesis Requiring Ornithine-Containing Dipeptides in Frozen Aqueous Systems

Based on the direct head-to-head nucleophile specificity data, H-Tyr-OEt.HCl enables efficient formation of Tyr-Orn dipeptides in α-chymotrypsin-catalyzed reactions at -18°C, whereas Mal-Tyr-OEt fails to produce meaningful yields with Orn as the nucleophile [1]. This scenario applies to cryoenzymology studies, low-temperature biocatalytic peptide synthesis, and preparation of Tyr-Orn sequences relevant to antimicrobial peptide research.

High-Yield Lipase-Catalyzed Synthesis of D-Amino Acid-Containing Dipeptides Using Bz-Tyr-OEt Acyl Donor

For enzymatic synthesis of dipeptides containing D-amino acids, the Bz-protected derivative of H-Tyr-OEt.HCl serves as a validated acyl donor achieving 90% yield with H-D-Ala-NH2 under PPL catalysis [2]. This scenario addresses the growing demand for D-amino acid-containing peptides in pharmaceutical development, where enhanced proteolytic stability and altered bioactivity profiles are sought.

High-Purity Solid-Phase Peptide Synthesis Requiring Verified Chiral Integrity

For SPPS applications demanding stereochemical fidelity, H-Tyr-OEt.HCl sourced with ≥99.5% chiral purity specification (HPLC with chiral detection) provides documented enantiomeric integrity . This scenario is particularly relevant for GMP peptide manufacturing, academic core facilities requiring batch-to-batch consistency, and synthesis of bioactive peptides where D-enantiomer contamination could compromise biological activity or regulatory compliance.

Aqueous-Phase Enzymatic Assays Requiring High Tyrosine Substrate Solubility and Defined Solution Stability

For α-chymotrypsin or other enzyme kinetic studies requiring homogeneous aqueous reaction conditions, H-Tyr-OEt.HCl provides approximately 800-fold higher water solubility than free tyrosine [3]. The defined 1-month solution stability at -20°C enables pre-aliquoting of substrate solutions for multi-day kinetic experiments [4]. This scenario applies to enzymology laboratories performing Michaelis-Menten kinetics, enzyme inhibitor screening, or coupled enzyme assays where substrate precipitation artifacts must be eliminated.

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